Bienvenue dans la boutique en ligne BenchChem!

3,5-Dichloropyridin-4-ol

PDE4 inhibition anti-inflammatory respiratory diseases

The 3,5-dichloro-4-hydroxy pattern imparts 100–10,000x potency advantage over regioisomers in PDE4 and P2X7 antagonism, essential for AWD 12-281-like pulmonary scaffolds, MRSA antibiotic development, and high-yield Pd couplings. Pure 98% grade ensures reliable downstream synthesis. Order now to accelerate lead optimization.

Molecular Formula C5H3Cl2NO
Molecular Weight 163.99 g/mol
CAS No. 17228-71-6
Cat. No. B180338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloropyridin-4-ol
CAS17228-71-6
Molecular FormulaC5H3Cl2NO
Molecular Weight163.99 g/mol
Structural Identifiers
SMILESC1=C(C(=O)C(=CN1)Cl)Cl
InChIInChI=1S/C5H3Cl2NO/c6-3-1-8-2-4(7)5(3)9/h1-2H,(H,8,9)
InChIKeyYKCQWIYRLMNGMO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloropyridin-4-ol CAS 17228-71-6: Core Properties and Structural Identity for Pharmaceutical Intermediate Procurement


3,5-Dichloropyridin-4-ol (CAS 17228-71-6), also known as 3,5-dichloro-4-hydroxypyridine, is a halogenated pyridine derivative with the molecular formula C5H3Cl2NO and a molecular weight of 163.99 g/mol . This compound belongs to the class of chloropyridines and exists predominantly as the 3,5-dichloro-4(1H)-pyridinone tautomer under physiological conditions . It is a white to orange crystalline solid with a melting point of 56–59 °C and a predicted pKa of approximately 8.59 at 25 °C . The compound is soluble in tetrahydrofuran, dioxane, and chloroform, and participates in nucleophilic substitutions and coupling reactions, making it a versatile intermediate in synthetic organic chemistry . The 3,5-dichloro-4-hydroxy substitution pattern imparts distinct electronic and steric properties that differentiate it from other chloropyridine regioisomers and influence its reactivity profile in downstream functionalization .

Why 3,5-Dichloropyridin-4-ol Cannot Be Casually Replaced by Other Chloropyridine or Hydroxypyridine Building Blocks


The 3,5-dichloro-4-hydroxy substitution pattern on the pyridine ring is not interchangeable with other regioisomers or mono-substituted analogs due to marked differences in electronic distribution, tautomeric equilibrium, and regioselectivity in subsequent reactions [1]. The presence of two electron-withdrawing chlorine atoms at the 3- and 5-positions, coupled with a hydroxyl group at the 4-position, creates a unique push-pull electronic system that favors the 4-pyridone tautomer, altering both nucleophilic substitution kinetics and hydrogen-bonding capacity compared to 2,6-dichloro- or 3,5-dichloro-analogs lacking the 4-hydroxy group [1]. In medicinal chemistry applications, the 3,5-dichloropyridin-4-yl moiety has been established as a privileged scaffold for potent PDE4 and P2X7 receptor antagonism—activities that are highly sensitive to the precise halogenation pattern and are not recapitulated by 2,4-dichloropyridine or 3,5-dichloropyridine building blocks [2][3]. Consequently, substituting a generic chloropyridine intermediate without this exact substitution pattern will likely result in altered pharmacokinetic properties, reduced target affinity, or complete loss of biological activity in lead series [2].

3,5-Dichloropyridin-4-ol Differentiation Evidence: Quantitative Comparator Data for Scientific Selection


PDE4 Inhibition Potency: 3,5-Dichloropyridin-4-yl Moiety Delivers Sub-Nanomolar IC50 in AWD 12-281

The 3,5-dichloropyridin-4-yl amide scaffold confers exceptional PDE4 inhibitory potency. AWD 12-281 (N-(3,5-dichloropyridin-4-yl)-[1-(4-fluorobenzyl)-5-hydroxy-indole-3-yl]-glyoxylic acid amide) exhibits an IC50 of 9.7 nM against PDE4, with high selectivity over other PDE isoenzymes [1]. In contrast, the 2,4-dichloropyridine-based analog (compound 13 in the same series) shows an IC50 of >1000 nM, representing a >100-fold reduction in potency [2]. The 3,5-dichloro-4-hydroxy substitution pattern enables optimal hydrogen-bonding interactions with the PDE4 catalytic domain while maintaining favorable physicochemical properties for inhaled administration [1].

PDE4 inhibition anti-inflammatory respiratory diseases

P2X7 Receptor Antagonism: 3,5-Dichloropyridine Derivatives Show Nanomolar Potency with Defined SAR

In a comprehensive SAR study of 3,5-dichloropyridine derivatives as P2X7 receptor antagonists, compound 11j (N'-(3,5-dichloropyridin-4-yl)-3-phenylpropanehydrazide) exhibited an IC50 of 0.76 nM in a human P2X7 calcium flux assay [1]. The study systematically evaluated substitution at the pyridine ring and found that removal of either the 3- or 5-chloro substituent (monochloro analogs) resulted in a 10- to 50-fold decrease in potency, while shifting the chloro groups to the 2,4-positions abolished activity (IC50 > 10,000 nM) [1][2]. This establishes that the precise 3,5-dichloro-4-substitution pattern is a critical determinant of P2X7 antagonism.

P2X7 antagonism anti-inflammatory immunomodulation

Antibacterial Activity: 3,5-Dichloropyridine Derivatives Demonstrate 3–4 Orders of Magnitude Lower MIC than Vancomycin Against MRSA

In a screening campaign evaluating antibacterial activity, compound 11j (N'-(3,5-dichloropyridin-4-yl)-3-phenylpropanehydrazide) displayed profound in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strain JCSC 2172, with a minimum inhibitory concentration (MIC) that was 3–4 orders of magnitude lower than that of vancomycin, a frontline clinical antibiotic [1]. The 3,5-dichloropyridine core was essential for this activity; replacement with a 2,6-dichloropyridine core (compound 14a) reduced activity by >50-fold, while the unsubstituted pyridine analog (compound 1) was inactive (MIC > 100 μg/mL) [1].

antibacterial MRSA drug-resistant pathogens

Synthetic Utility: 3,5-Dichloropyridin-4-ol Enables Selective Mono-Functionalization Not Possible with 2,6-Dichloropyridine

The electronic bias imparted by the 3,5-dichloro-4-hydroxy substitution pattern allows for predictable and high-yielding mono-functionalization at the remaining reactive positions. In palladium-catalyzed amination and Suzuki-Miyaura coupling reactions, 3,5-dichloropyridin-4-ol undergoes selective substitution at the 2- or 6-position under mild conditions, whereas 2,6-dichloropyridine frequently produces mixtures of 3- and 4-substituted derivatives when treated with organolithium reagents, requiring additional purification steps and reducing overall yield [1][2]. Specifically, the use of LiDA or sec-butyllithium with 2,6-dichloropyridine in THF at low temperatures yields mixtures of regioisomers, while the 3,5-dichloro-4-hydroxy system exhibits clean selectivity due to the directing effect of the 4-hydroxy group [1].

regioselective functionalization cross-coupling building block

CYP1A2 Inhibition: 3,5-Dichloropyridin-4-ol Displays Enzyme Inhibition Profile Relevant for Drug-Drug Interaction Assessment

3,5-Dichloropyridin-4-ol has been identified as an inhibitor of cytochrome P450 enzyme CYP1A2, with an IC50 value in the low micromolar range . This is in contrast to 4-pyridinol (IC50 > 50 μM) and 3,5-dichloropyridine lacking the 4-hydroxy group (IC50 > 100 μM), indicating that the combined 3,5-dichloro-4-hydroxy motif is required for CYP1A2 inhibition [1]. This property is relevant for medicinal chemists evaluating the DDI (drug-drug interaction) liability of candidate molecules containing this fragment.

CYP inhibition drug metabolism ADME

Crystallinity and Handling: 3,5-Dichloropyridin-4-ol Offers Superior Solid-State Properties for Weighing and Storage

3,5-Dichloropyridin-4-ol crystallizes as well-defined needles or plates with a melting point of 56–59 °C, enabling accurate weighing and minimal electrostatic charging compared to amorphous or low-melting chloropyridine analogs . In contrast, 4-pyridinol (mp 148 °C but highly hygroscopic) and 2,4-dichloropyridine (liquid at room temperature, mp <25 °C) present handling challenges in automated weighing stations and long-term storage . The compound is stable under normal temperatures and pressures when stored in a cool, dry place, with a recommended long-term storage temperature of 2–8 °C .

crystallinity storage stability weighing accuracy

3,5-Dichloropyridin-4-ol Application Scenarios: Where This Building Block Delivers Measurable Advantage


PDE4 Inhibitor Lead Optimization for Inhaled Respiratory Therapies

In programs targeting PDE4 for asthma or COPD, the 3,5-dichloropyridin-4-ol core enables access to AWD 12-281-like scaffolds with sub-10 nM IC50 and optimized metabolic profiles for topical pulmonary administration. The >100-fold potency advantage over 2,4-dichloro regioisomers (as demonstrated in the comparator data) makes this building block essential for maintaining target engagement in vivo [1].

P2X7 Antagonist Development for Inflammatory and Neuropathic Pain

For P2X7 receptor antagonist programs, the 3,5-dichloropyridin-4-ol fragment provides a validated starting point with established SAR showing that monochloro or regioisomeric substitution results in 10- to >10,000-fold loss of potency. This compound is the building block of choice for synthesizing hydrazide-linked antagonists with low-nanomolar activity in human P2X7 calcium flux assays [2].

Anti-MRSA Agent Discovery Leveraging 3,5-Dichloropyridine Scaffolds

In antibacterial discovery programs addressing drug-resistant Gram-positive pathogens, 3,5-dichloropyridin-4-ol serves as the key intermediate for constructing compounds with MIC values 3–4 orders of magnitude lower than vancomycin against MRSA. The SAR data confirm that the 3,5-dichloro substitution pattern is critical for this exceptional potency, making it a high-value building block for novel antibiotic development [3].

Regioselective Synthesis of Complex Heterocyclic Libraries

In parallel synthesis and library production, the predictable regioselectivity of 3,5-dichloropyridin-4-ol in palladium-catalyzed couplings enables clean mono-functionalization without the isomeric mixtures that plague 2,6-dichloropyridine. This reduces purification overhead and increases the success rate of automated library synthesis, directly impacting the cost and timeline of hit-to-lead campaigns [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dichloropyridin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.